
4,5-Bis(4-nitrophenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(4-nitrophenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features two nitrophenyl groups attached to a thiazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-nitrophenyl)thiazol-2-amine typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol medium with the addition of a base such as sodium hydroxide. The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(4-nitrophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Reduction: Formation of 4,5-Bis(4-aminophenyl)thiazol-2-amine.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,5-Bis(4-nitrophenyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(4-nitrophenyl)thiazol-2-amine involves its interaction with various molecular targets. The nitrophenyl groups can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes and receptors, modulating their activity. This compound has been shown to inhibit microbial growth by interfering with essential metabolic pathways and to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Nitrophenyl)thiazol-2-amine
- 4,5-Diphenylthiazol-2-amine
- 4,5-Bis(4-chlorophenyl)thiazol-2-amine
Uniqueness
4,5-Bis(4-nitrophenyl)thiazol-2-amine is unique due to the presence of two nitrophenyl groups, which enhance its biological activity and chemical reactivity. This compound exhibits stronger antimicrobial and anticancer properties compared to its analogs with different substituents. The presence of nitro groups also allows for further chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H10N4O4S |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
4,5-bis(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10N4O4S/c16-15-17-13(9-1-5-11(6-2-9)18(20)21)14(24-15)10-3-7-12(8-4-10)19(22)23/h1-8H,(H2,16,17) |
Clave InChI |
WOZZBHBFWGMDJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


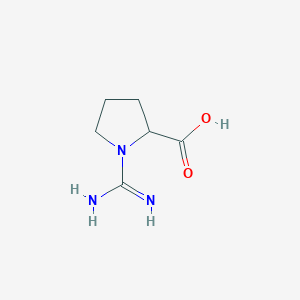

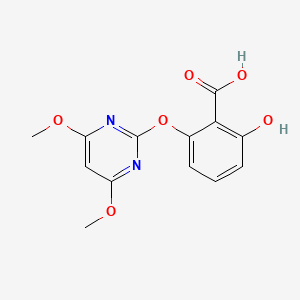
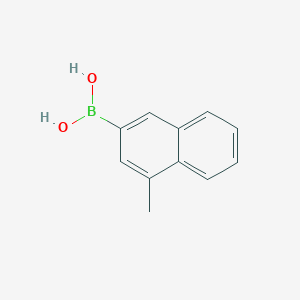
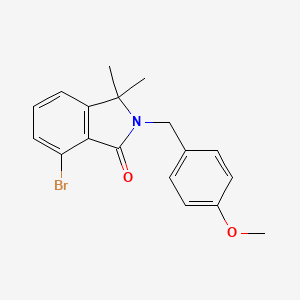
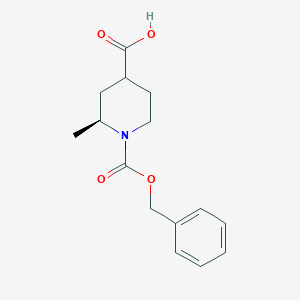
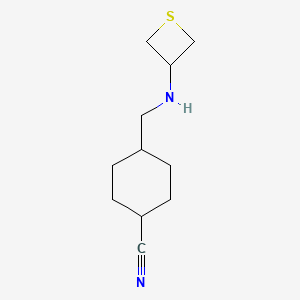
![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)
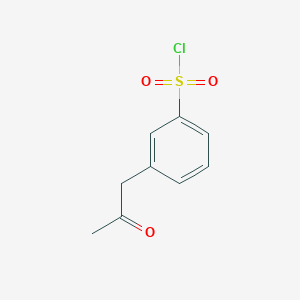
![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)

![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)
